molecular formula C17H15NO4 B8195082 (2R)-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid

(2R)-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid

Cat. No.: B8195082
M. Wt: 297.30 g/mol
InChI Key: MDZYHGGIYATKJI-OAHLLOKOSA-N
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Description

(2R)-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid is a complex organic compound with a unique structure that includes a hydroxyphenyl group and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid typically involves the reaction of dl-tyrosine with ortho-phthalaldehyde. The process includes several steps:

    Formation of the Intermediate: dl-tyrosine reacts with ortho-phthalaldehyde to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the isoindole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The keto group in the isoindole ring can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2R)-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of (2R)-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological pathways.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2RS)-3-(4-Hydroxyphenyl)-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)propanoic acid: A similar compound with slight structural differences.

    Piperine: An alkaloid with a similar phenyl group but different biological activities.

    2,2’-Bipyridyl: A bidentate ligand with applications in coordination chemistry.

Uniqueness

(2R)-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields.

Properties

IUPAC Name

(2R)-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-13-7-5-11(6-8-13)9-15(17(21)22)18-10-12-3-1-2-4-14(12)16(18)20/h1-8,15,19H,9-10H2,(H,21,22)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZYHGGIYATKJI-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC3=CC=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C(=O)N1[C@H](CC3=CC=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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